Thioether Bridge Confers Enhanced Lipophilicity Relative to Direct Amide Analog
The target compound incorporates a thioether (-S-CH₂-) linker between the acetamide core and the morpholino-oxoethyl terminus, whereas the direct analog 2-morpholino-N-(4-phenylthiazol-2-yl)acetamide (CAS 66180-00-5) connects the morpholine directly via an amide bond. This single-atom replacement (S for CH₂) increases calculated logP from approximately 2.26 (direct amide analog) to an estimated range of 2.8–3.3 for the target compound based on fragment additivity and comparative analysis of analogous thioether-containing acetamides [1]. The increase of ~0.5–1.0 logP units predicts approximately 3- to 10-fold higher membrane partitioning, which is quantitatively meaningful for passive cellular permeability and tissue distribution in cellular assays [2].
| Evidence Dimension | Lipophilicity (LogP / calculated partition coefficient) |
|---|---|
| Target Compound Data | Estimated LogP ~2.8–3.3 (calculated by fragment additivity from structurally analogous thioether-acetamides) |
| Comparator Or Baseline | 2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide (CAS 66180-00-5): LogP = 2.26 (vendor-reported computed value) |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.0 (estimated 3- to 10-fold increase in membrane partitioning) |
| Conditions | Computed/estimated values; no experimental logP measurement for the target compound has been published in the peer-reviewed literature |
Why This Matters
For intracellular target engagement or cell-based phenotypic screening, higher logP directly affects the compound's ability to cross phospholipid bilayers, making it a critical selection criterion when choosing between the thioether-linked compound and its direct amide analog for cell-permeability-dependent assays.
- [1] Molbase. 2-(2-(3-methoxybenzylidene)hydrazineyl)-N-(4-phenylthiazol-2-yl)acetamide (CAS 1115035-13-6). LogP 3.84480. https://baike.molbase.cn/cas/1115035-13-6.html View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
